molecular formula C9H8ClIOS B14039113 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one

Cat. No.: B14039113
M. Wt: 326.58 g/mol
InChI Key: ISHVRUABIQBPAV-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and a mercapto group attached to a phenyl ring, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include halogenation, thiolation, and chlorination reactions under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can form halogen bonds, while the mercapto group can form thiol bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-iodo-2-mercaptophenyl)propan-2-one include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and interaction profiles compared to its isomers.

Properties

Molecular Formula

C9H8ClIOS

Molecular Weight

326.58 g/mol

IUPAC Name

1-chloro-1-(3-iodo-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3

InChI Key

ISHVRUABIQBPAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)S)Cl

Origin of Product

United States

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